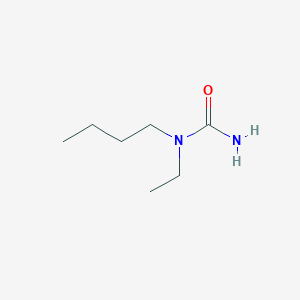
N-Butyl-N-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-ethylurea is an organic compound with the chemical formula C7H16N2O. It is a derivative of urea, where the hydrogen atoms are replaced by butyl and ethyl groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyl-N-ethylurea can be synthesized through the reaction of butylamine and ethyl isocyanate. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
Butylamine+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different urea derivatives, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
N-Butyl-N-ethylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Butyl-N-ethylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-ethylurea
- N-Propyl-N-ethylurea
- N-Butyl-N-methylurea
Uniqueness
N-Butyl-N-ethylurea is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
| 77464-09-6 | |
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-butyl-1-ethylurea |
InChI |
InChI=1S/C7H16N2O/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
Clé InChI |
GXZCXQRUZIXVNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


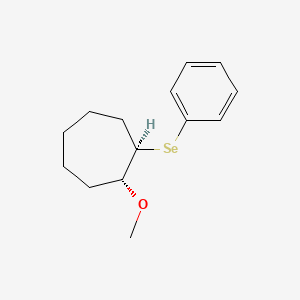

![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)

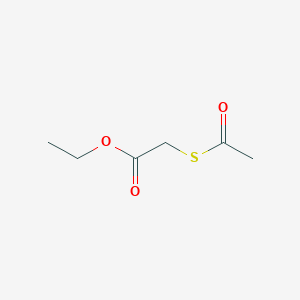

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
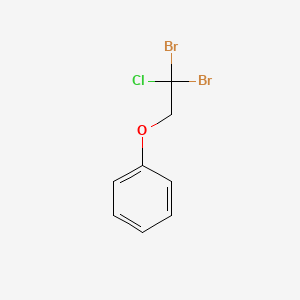

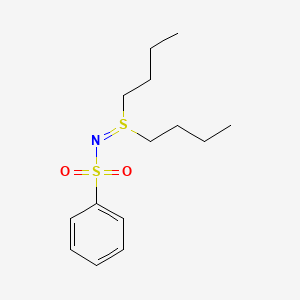
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
